Lutetium tetraboride Lutetium tetraboride
Brand Name: Vulcanchem
CAS No.: 12688-52-7
VCID: VC0083939
InChI: InChI=1S/B.Lu
SMILES: B#[Lu]
Molecular Formula: BLu
Molecular Weight: 185.78

Lutetium tetraboride

CAS No.: 12688-52-7

Cat. No.: VC0083939

Molecular Formula: BLu

Molecular Weight: 185.78

* For research use only. Not for human or veterinary use.

Lutetium tetraboride - 12688-52-7

Specification

CAS No. 12688-52-7
Molecular Formula BLu
Molecular Weight 185.78
IUPAC Name boranylidynelutetium
Standard InChI InChI=1S/B.Lu
SMILES B#[Lu]

Introduction

Structural Characteristics

Lutetium tetraboride crystallizes in the tetragonal P4/mbm space group, forming a three-dimensional structure. In this arrangement, lutetium atoms are bonded in a 4-coordinate geometry to eighteen boron atoms . The Lu-B bond distances vary considerably, ranging from 2.70 to 3.04 Å, which indicates the complex nature of the bonding in this compound . This structural arrangement contributes significantly to the compound's physical properties.

The crystallographic data reveals that lutetium tetraboride has a specific structural configuration that distinguishes it from other metal borides. The tetragonal crystal system provides the compound with anisotropic properties, meaning its physical properties vary depending on the crystallographic direction.

Chemical Composition and Properties

Elemental Components

Lutetium tetraboride combines lutetium (Lu) with boron (B) in a 1:4 ratio. Lutetium, with the atomic number 71, is a silvery-white metal and is the last element in the lanthanide series . It has an atomic weight of approximately 175.0 and is characterized by the electron configuration [Xe] 4f¹⁴ 5d¹ 6s² . Boron, a metalloid element, contributes to the compound's hardness and thermal stability.

Physical Properties

Lutetium tetraboride exhibits several notable physical properties:

PropertyValue/Description
Crystal StructureTetragonal, P4/mbm space group
Bond Distances2.70-3.04 Å (Lu-B)
CoordinationLu is 4-coordinate to 18 B atoms

Lutetium itself has a high melting point (1925 K or 1652 °C) and a boiling point of 3675 K (3402 °C) . While specific data for lutetium tetraboride's melting point isn't explicitly provided in the available sources, rare earth tetraborides generally exhibit high thermal stability, suggesting LuB4 likely has a high melting point as well.

Synthesis Methods

The synthesis of lutetium tetraboride requires precise methods to ensure the formation of the desired crystal structure and composition. Although the search results don't provide detailed synthesis procedures for lutetium tetraboride specifically, rare earth tetraborides are typically synthesized through several approaches including:

  • High-temperature solid-state reactions between lutetium compounds and boron sources

  • Arc melting of elemental lutetium and boron

  • Borothermal reduction of lutetium oxide

These methods require careful control of reaction conditions, including temperature, pressure, and atmosphere, to produce high-purity lutetium tetraboride with the desired crystalline structure.

Comparison with Other Rare Earth Tetraborides

Lutetium tetraboride is part of a family of rare earth tetraborides that share similar structural characteristics but differ in their physical properties. The position of lutetium as the last element in the lanthanide series gives its compounds unique characteristics compared to other rare earth element compounds.

Rare earth tetraborides generally exhibit several common properties:

  • High hardness

  • High thermal stability

  • Resistance to oxidation

  • Unique electronic and magnetic properties

While specific comparative data is limited in the provided sources, the structural similarities between lutetium tetraboride and other rare earth tetraborides suggest that it would share many of these characteristics, possibly with variations due to lutetium's filled 4f electron shell.

Research Developments

Current research on lutetium tetraboride focuses on understanding its fundamental properties and exploring potential applications. The Materials Project dataset indicates ongoing interest in characterizing the structural and electronic properties of this compound .

The limited available research suggests that lutetium tetraboride, like other rare earth tetraborides, may exhibit interesting thermal behaviors, including potential negative thermal expansion characteristics. This property—where a material contracts rather than expands when heated—could be valuable for designing components for extreme thermal environments.

Crystallographic Data

The crystallographic information from the Materials Project provides insight into the fundamental structure of lutetium tetraboride :

ParameterValue
Space GroupP4/mbm (tetragonal)
StructureThree-dimensional
CoordinationLu is 4-coordinate
Lu-B Bond DistancesRange from 2.70 to 3.04 Å

This structural data is essential for understanding the material's behavior and for computational studies aimed at predicting its properties for various applications.

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